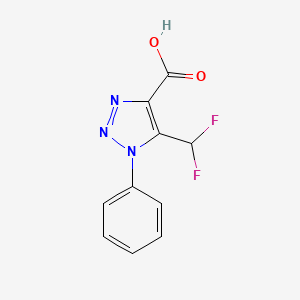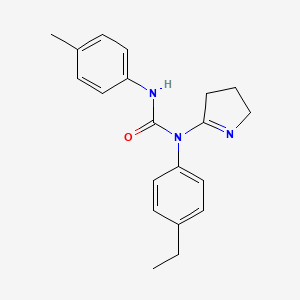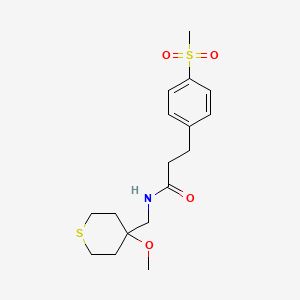![molecular formula C19H21ClN2O4 B2606025 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride CAS No. 474263-17-7](/img/structure/B2606025.png)
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride is a synthetic organic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol. This compound is characterized by the presence of a pyridine ring, an allyl group, and an ester linkage, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 2-allylphenol in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives and ester-linked molecules, such as:
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-methoxyphenoxy)acetate
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-phenoxy)acetate
- 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-chlorophenoxy)acetate
Uniqueness
What sets 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride apart from similar compounds is its unique combination of the allyl group and the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(2-prop-2-enylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-2-6-15-7-3-4-9-17(15)25-14-18(22)24-12-11-21-19(23)16-8-5-10-20-13-16;/h2-5,7-10,13H,1,6,11-12,14H2,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMFZUBMIVHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)


![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605952.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2605954.png)

![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2605959.png)



